molecular formula C9H12N2O B13883589 5-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole

5-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole

Cat. No.: B13883589
M. Wt: 164.20 g/mol
InChI Key: HMDUNQMCXURMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole is a heterocyclic compound that features both an oxazole ring and a tetrahydropyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridylmethylamine with 2-bromoacetyl-5-methyl-oxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: Piperidine derivatives.

    Substitution: Substituted oxazole compounds with different functional groups.

Scientific Research Applications

5-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
  • 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine
  • 2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole

Uniqueness

5-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole is unique due to its specific combination of an oxazole ring and a tetrahydropyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole

InChI

InChI=1S/C9H12N2O/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h2,6,10H,3-5H2,1H3

InChI Key

HMDUNQMCXURMSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C2=CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.